Fmoc-4-azido-L-phenylalanine
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Overview
Description
Fmoc-4-azido-L-phenylalanine is an unusual amino acid used in Solid Phase Peptide Synthesis (SPPS) for the synthesis of photoreactive affinity labels1. The side-chain azido (N3) group is stable in trifluoroacetic acid (TFA) or piperidine (Pip), two reagents commonly used in SPPS1. It is used for the in-vivo incorporation of clickable unnatural amino acids with unique reactivity at a defined position for the functionalization of proteins2.
Synthesis Analysis
The synthesis of Fmoc-4-azido-L-phenylalanine involves the use of bacterial tRNA Tyr and a modified version of TyrRS, AzFRS1. The azide functionalities in the protein can then be modified with almost any alkyne bearing molecule by Cu (I)-catalyzed azide-alkyne cycloaddition (CuAAC)2.
Molecular Structure Analysis
The molecular formula of Fmoc-4-azido-L-phenylalanine is C24H20N4O434. Its molecular weight is 428.45 g/mol4.
Chemical Reactions Analysis
The azide functionalities in the protein can be modified with almost any alkyne bearing molecule by Cu (I)-catalyzed azide-alkyne cycloaddition (CuAAC)2. This reaction is used for the functionalization of proteins2.
Physical And Chemical Properties Analysis
Fmoc-4-azido-L-phenylalanine is an off-white to brownish powder3. It is soluble in DMSO, DMF, and organic solvents, but insoluble in water, methanol, and acetonitrile3.
Scientific Research Applications
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Peptide Synthesis
- Fmoc-4-azido-L-phenylalanine is used as a building block in peptide synthesis to create peptides with specific properties and functions .
- The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group used in peptide synthesis. The azido group can be used for click chemistry, allowing the introduction of various functionalities into the peptide .
-
Synthesis of Biologically Active Molecules
- Fmoc-4-azido-L-phenylalanine has found utility in synthesizing a diverse range of biologically active molecules .
- It serves as a valuable starting material for the synthesis of various azide-containing compounds .
- The azide group can react with alkynes to form triazoles, a reaction known as click chemistry. This can be used to create a wide variety of biologically active molecules .
-
Protein-Protein Interaction Studies
- Fmoc-4-azido-L-phenylalanine can be used in the creation of photoaffinity labels, which facilitate the exploration of protein-protein interactions .
- Photoaffinity labeling is a technique used in molecular biology that introduces a photoreactive group, in this case, an azide, into a molecule of interest. When exposed to UV light, the photoreactive group forms a covalent bond with the nearest neighbor, which can then be identified .
-
Synthesis of Fluorescent Probes for Imaging Purposes
-
Creation of Bioconjugates
- Fmoc-4-azido-L-phenylalanine can be used to create bioconjugates .
- Bioconjugates are molecules that have been covalently joined for the purpose of studying biological phenomena .
- The azide group in Fmoc-4-azido-L-phenylalanine can react with alkynes to form triazoles, a reaction known as click chemistry. This reaction can be used to attach a molecule of interest to a biomolecule .
-
Synthesis of Enzyme Inhibitors
- Fmoc-4-azido-L-phenylalanine has been used to create enzyme inhibitors .
- Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. By binding to enzymes’ active sites, inhibitors reduce the compatibility of substrate and enzyme and this leads to the inhibition of Enzyme-Substrate complexes’ formation, preventing the enzyme’s activity .
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Creation of Membrane-Active Peptides
-
Synthesis of Fluorophenylalanine Derivatives
-
Creation of Photoaffinity Labels
- Fmoc-4-azido-L-phenylalanine can be used to create photoaffinity labels .
- Photoaffinity labeling is a technique used in molecular biology that introduces a photoreactive group, in this case, an azide, into a molecule of interest. When exposed to UV light, the photoreactive group forms a covalent bond with the nearest neighbor, which can then be identified .
Safety And Hazards
When handling Fmoc-4-azido-L-phenylalanine, it is recommended to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak5.
Future Directions
Fmoc-4-azido-L-phenylalanine is a promising compound for future research, particularly in the field of biochemistry, protein synthesis, and expression6. It is currently available for purchase for research and development purposes6.
properties
IUPAC Name |
(2S)-3-(4-azidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c25-28-27-16-11-9-15(10-12-16)13-22(23(29)30)26-24(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,29,30)/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDCQWPWXJJNFA-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-4-azido-L-phenylalanine |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.